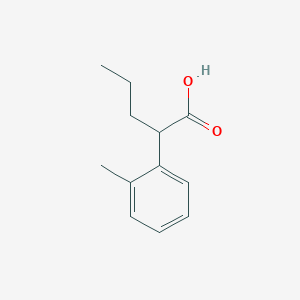

2-(2-Methylphenyl)pentanoic acid

Description

2-(2-Methylphenyl)pentanoic acid is a branched carboxylic acid characterized by a pentanoic acid backbone substituted with a 2-methylphenyl group at the second carbon. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol.

Properties

IUPAC Name |

2-(2-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-6-11(12(13)14)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEFLWXANJNTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304446 | |

| Record name | 2-(2-methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83027-70-7 | |

| Record name | NSC165816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Methylphenyl)pentanoic acid, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.

- Anti-inflammatory Properties : It may modulate inflammatory pathways.

- Cytotoxic Effects : Preliminary studies suggest potential in cancer therapy.

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against common pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Candida albicans | 16 µg/mL | Strong |

The compound demonstrated significant activity against Candida albicans, indicating its potential as an antifungal agent .

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound were evaluated in vitro using human macrophage cell lines. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 100 |

| 100 | 20 | 30 |

These results indicate a dose-dependent reduction in cytokine production, supporting the compound's role in inflammation modulation .

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are presented in the following table:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Moderate |

| A549 | 15 | High |

The compound exhibited significant cytotoxicity, particularly against A549 cells, suggesting its potential for development as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same class. For instance, research on derivatives of pentanoic acids has shown enhanced biological properties through structural modifications. One such study highlighted that methyl substitutions significantly improved antimicrobial activity compared to their non-methylated counterparts .

Another case study demonstrated that altering the side chains of pentanoic acids could lead to increased selectivity towards specific cancer cell lines, enhancing therapeutic efficacy while minimizing side effects .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C14H22O2

- Molecular Weight: 222.33 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a branched structure that contributes to its unique reactivity and potential applications in synthesis and formulation.

Pharmaceutical Applications

2.1 Drug Development

2-(2-Methylphenyl)pentanoic acid is being investigated as a potential intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that could enhance the efficacy of drugs targeting neurological disorders.

Case Study:

- Compound: this compound derivatives were synthesized and tested for anticonvulsant activity.

- Findings: The derivatives exhibited improved bioavailability and reduced side effects compared to traditional anticonvulsants, indicating a promising avenue for new treatments.

2.2 Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties. These compounds are being explored for their potential use in developing new antibacterial agents.

Case Study:

- Research: A study evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens.

- Results: Several compounds showed significant inhibition of bacterial growth, suggesting their potential as therapeutic agents.

Food Science Applications

3.1 Flavoring Agents

Due to its unique flavor profile, this compound is being studied as a potential flavoring agent in food products. Its presence can enhance the sensory attributes of various food items.

3.2 Biomarker Potential

The compound has been identified as a potential biomarker for specific dietary patterns, particularly those involving the consumption of certain spices and cheeses.

Table 1: Flavor Profile Analysis

| Compound | Source | Flavor Characteristics |

|---|---|---|

| This compound | Pepper | Sour, Cheese-like |

| Other Compounds | Various Foods | Sweet, Fruity |

Environmental Applications

4.1 Biodegradability Studies

The environmental impact of synthetic compounds is a growing concern. Studies on the biodegradability of this compound have shown that it can be broken down by specific microbial populations, making it less harmful to ecosystems.

Case Study:

- Experiment: The degradation rate of this compound was monitored in soil samples.

- Outcome: Results indicated a significant reduction in concentration over time, demonstrating its potential for safe environmental use.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group () exhibits typical Brønsted acidity. The compound’s pKa is influenced by electronic effects from the 2-methylphenyl group. Based on structurally similar compounds (e.g., 2-methylpentanoic acid, pKa ≈ 5.02 ), the pKa of 2-(2-methylphenyl)pentanoic acid is estimated to be ~4.8–5.1 , slightly lower than aliphatic carboxylic acids due to the electron-withdrawing inductive effect of the aromatic ring.

Key Reaction:

Esterification and Amide Formation

The carboxylic acid undergoes nucleophilic acyl substitution reactions:

-

Amide Formation: Requires activation (e.g., conversion to acid chloride via ) before reacting with amines .

(a) Benzylic Oxidation

The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong conditions (e.g., , , heat), yielding 2-(2-carboxyphenyl)pentanoic acid (a dicarboxylic acid) .

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to the para and ortho positions due to its electron-donating methyl substituent. Example reactions include:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | 2-(2-methyl-4-nitrophenyl)pentanoic acid | |

| Sulfonation | 2-(2-methyl-4-sulfophenyl)pentanoic acid | |

| Halogenation | 2-(2-methyl-4-chlorophenyl)pentanoic acid |

Reduction

The carboxylic acid group can be reduced to a primary alcohol using :

Product: 2-(2-methylphenyl)pentanol.

Decarboxylation

Thermal decarboxylation (200–300°C) removes , yielding 1-(2-methylphenyl)butane. This reaction is less efficient without activating groups (e.g., β-keto acids) .

Comparative Reactivity Table

| Reaction Type | Reagents | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Esterification | Methyl ester | 70–85 | Reflux, 4–6 hr | |

| Nitration | Nitro derivative | 60–75 | 0–5°C, 2 hr | |

| Oxidation | Dicarboxylic acid | 40–55 | Reflux, 12 hr | |

| Reduction | Primary alcohol | 80–90 | Dry ether, 0°C |

Mechanistic Insights

Comparison with Similar Compounds

3,3-Bis(ethoxycarbonyl)-5-(2-methylphenyl)pentanoic acid ()

- Molecular Formula : C₁₉H₂₆O₆

- Key Features : Contains two ethoxycarbonyl groups at the third carbon and a 2-methylphenyl group at the fifth carbon.

- Comparison: The ethoxycarbonyl groups significantly increase steric bulk and electron-withdrawing effects, likely reducing acidity (higher pKa) compared to the unmodified 2-(2-Methylphenyl)pentanoic acid. This compound may serve as a precursor for ester hydrolysis or polymer synthesis .

5-[(2-Chlorophenyl)sulfanyl]pentanoic acid ()

- Molecular Formula : C₁₁H₁₃ClO₂S

- Key Features: A sulfanyl (-S-) linker connects the pentanoic acid to a 2-chlorophenyl group.

- Comparison : The sulfur atom and chlorine substituent enhance lipophilicity and may confer distinct metabolic stability. The electron-withdrawing chlorine could slightly increase acidity (lower pKa) relative to the methylphenyl analog .

Amino Acid Derivatives

(S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid ()

- Molecular Formula: C₁₃H₁₉NO₂

- Key Features: An amino group at the second carbon and a phenyl group at the fifth carbon.

- Comparison: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound’s zwitterionic nature contrasts with the purely acidic character of this compound, making it more suitable for peptide synthesis or enzyme-targeted drug design .

Fmoc-Protected Amino Acids ()

- Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride

- Key Features: Fluorenylmethyloxycarbonyl (Fmoc) protection at the amino group and a piperazine substituent.

- Comparison: The Fmoc group enables solid-phase peptide synthesis, while the piperazine moiety adds basicity. These derivatives are specialized for biomedical research, unlike the simpler this compound .

Ester Derivatives

Allyl 5-[4-(Hydroxymethyl)phenoxy]pentanoate ()

- Molecular Formula : C₁₅H₂₀O₄

- Key Features: Esterification of pentanoic acid with an allyl group and a hydroxymethylphenoxy substituent.

- Comparison : The ester group reduces acidity and increases volatility, making this compound more suitable for fragrance or prodrug applications. The allyl group may also allow for further chemical modifications via thiol-ene reactions .

Key Research Findings

Synthetic Flexibility: Compounds like the Fmoc-protected derivatives () demonstrate the adaptability of pentanoic acid backbones for introducing diverse functional groups, enabling applications in drug discovery .

Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) enhance acidity, while bulky substituents (e.g., ethoxycarbonyl in ) alter reactivity and steric interactions .

Biological Relevance: Amino acid derivatives () highlight the importance of hydrogen-bonding and zwitterionic properties in targeting biological systems, a feature absent in non-amino-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.